

# Application Notes & Protocols: The Strategic Use of (Tributylstannyl)methanol in Advanced Carbapenem Synthesis

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## Compound of Interest

Compound Name: (Tributylstannyl)methanol

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## Introduction

Carbapenems represent a class of  $\beta$ -lactam antibiotics with an exceptionally broad spectrum of activity, often reserved for treating severe bacterial infections, including those caused by multidrug-resistant (MDR) pathogens.[1][2][3] Their unique carbapenem core structure confers potent bactericidal activity by inhibiting bacterial cell wall synthesis.[2][3] However, the chemical synthesis of these complex molecules is a significant challenge, demanding innovative strategies to construct the bicyclic core and introduce diverse side chains that modulate their stability, spectrum, and pharmacokinetic properties.[1][4][5][6][7] This guide details the application of **(tributylstannyl)methanol**, a versatile organotin reagent, in the synthesis of novel carbapenem antibiotics, offering a pathway to crucial structural motifs.[8]

**(Tributylstannyl)methanol** serves as a stable and effective hydroxymethyl anion equivalent, a synthon that is otherwise challenging to handle directly.[9] Its primary utility in this context lies in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, enabling the direct and selective introduction of a hydroxymethyl ( $-\text{CH}_2\text{OH}$ ) group onto the carbapenem scaffold or its precursors.[8][9] This methodology is pivotal for creating new carbapenem derivatives with potentially enhanced biological activity.

## Section 1: (Tributylstannyl)methanol - Properties and Synthetic Utility

## Physicochemical Properties

**(Tributylstannyl)methanol** ( $C_{13}H_{30}OSn$ ) is a colorless to yellowish, oily liquid that is soluble in common organic solvents like chloroform, dichloromethane, and tetrahydrofuran.<sup>[8][9][10]</sup> Its unique structure, combining a nucleophilic tributylstannyl group with a functional hydroxymethyl moiety, is the foundation of its synthetic versatility.<sup>[9][11]</sup>

Property	Value	Reference(s)
CAS Number	27490-33-1	<sup>[8]</sup>
Molecular Formula	$C_{13}H_{30}OSn$	<sup>[10]</sup>
Molecular Weight	321.09 g/mol	<sup>[8]</sup>
Appearance	Colorless to yellowish oily liquid	<sup>[8][10]</sup>
Boiling Point	110 °C at 0.01 Torr	<sup>[8]</sup>
Solubility	Soluble in Chloroform, Dichloromethane	<sup>[8]</sup>

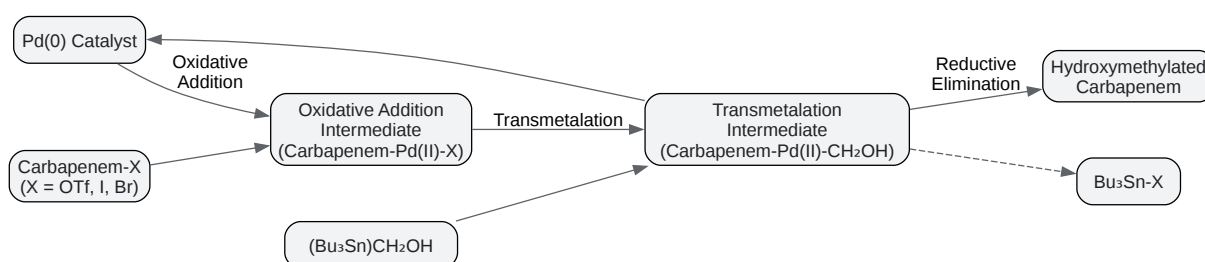
## The Mechanistic Role in C-C Bond Formation

The power of **(tributylstannyl)methanol** lies in its function as a hydroxymethyl anion equivalent in palladium-catalyzed Stille cross-coupling reactions.<sup>[9]</sup> This reaction facilitates the formation of a new carbon-carbon bond by coupling the hydroxymethyl group from the organostannane with an organic electrophile, typically a carbapenem precursor bearing a halide or triflate leaving group.

The catalytic cycle, illustrated below, involves three key steps:

- **Oxidative Addition:** The Pd(0) catalyst inserts into the carbon-leaving group bond of the carbapenem precursor.
- **Transmetalation:** The hydroxymethyl group is transferred from the tin atom to the palladium center, displacing the tributyltin moiety.

- Reductive Elimination: The desired C-C bond is formed, releasing the hydroxymethylated carbapenem product and regenerating the Pd(0) catalyst.



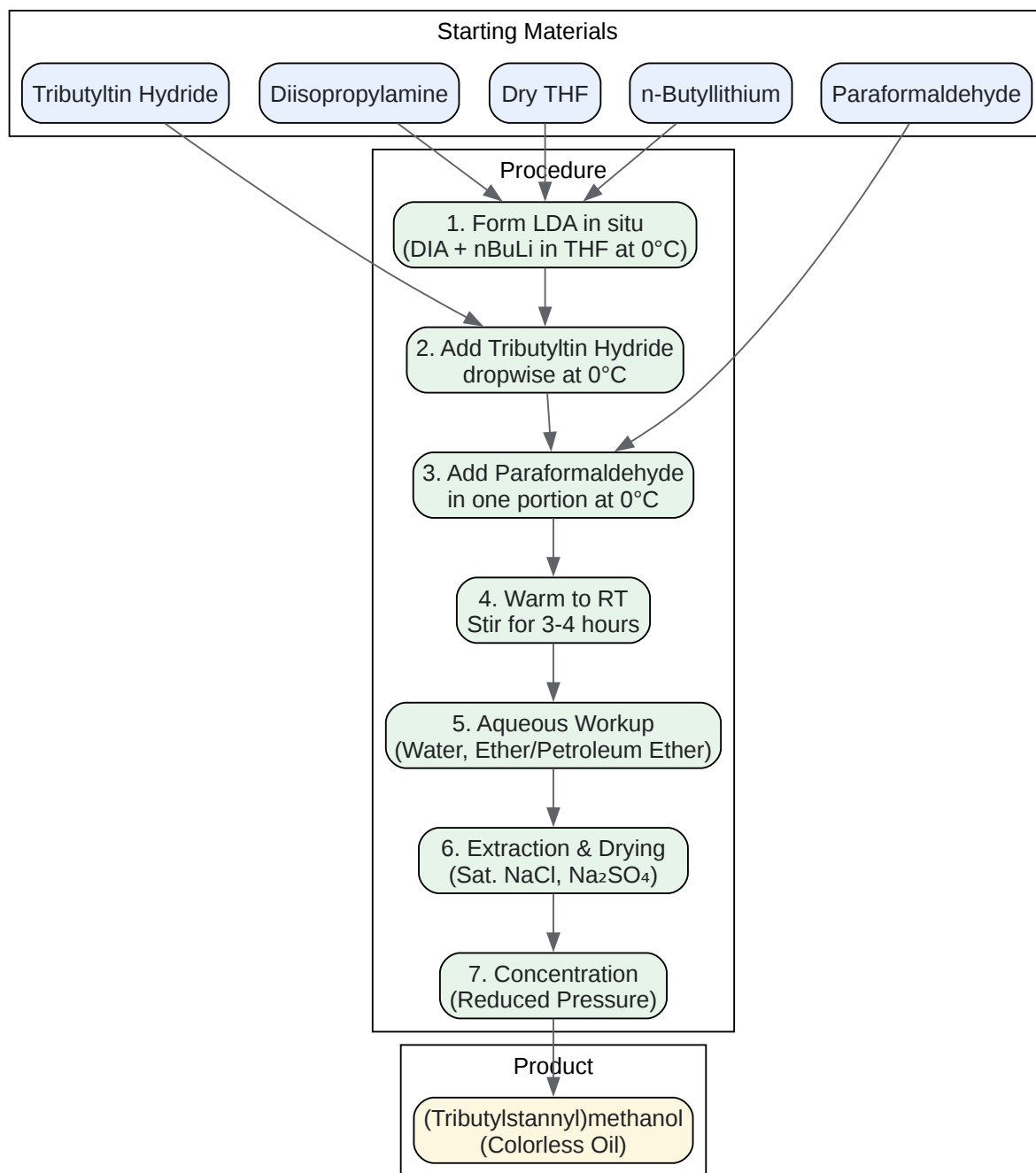
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Figure 1: Generalized catalytic cycle for the Stille cross-coupling of **(tributylstannyl)methanol**.

## Section 2: Experimental Protocols

### Protocol A: Synthesis of (Tributylstannyl)methanol

This protocol is adapted from established literature procedures.<sup>[11][12][13]</sup> The synthesis involves the reaction of tributyltin hydride with paraformaldehyde, initiated by a strong base like butyllithium.



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Figure 2: Workflow for the synthesis of **(tributylstannyl)methanol**.

## Materials:

- Diisopropylamine (distilled from  $\text{CaH}_2$ )
- n-Butyllithium (1.6 M in hexanes)
- Tributyltin hydride (freshly prepared or distilled)
- Paraformaldehyde (dried)
- Tetrahydrofuran (THF, anhydrous)
- Petroleum ether
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Argon gas supply
- Three-necked round-bottomed flask, dropping funnel, syringes, magnetic stirrer

## Procedure:

- Inert Atmosphere: Assemble a dry, three-necked flask equipped with a magnetic stir bar, argon inlet, and rubber septa. Maintain a positive pressure of argon throughout the reaction.
- Lithium Diisopropylamide (LDA) Formation: To the flask, add dry THF (120 mL) and diisopropylamine (13.7 mL, 0.098 mol). Cool the mixture in an ice-water bath.[\[13\]](#)
- Add n-butyllithium (58.4 mL of 1.6 M solution, 0.093 mol) dropwise via syringe over 15 minutes, maintaining the temperature at  $0^\circ\text{C}$ . Stir for 30 minutes.[\[13\]](#)
- Stannane Addition: In a dropping funnel, prepare a solution of tributyltin hydride (24.75 g, 0.0850 mol) in dry THF (50 mL). Add this solution dropwise to the LDA mixture over 50 minutes at  $0^\circ\text{C}$ .[\[13\]](#)

- Formaldehyde Addition: After stirring for an additional 30 minutes, add paraformaldehyde (3.57 g, 0.119 mol) in one portion.[\[13\]](#)
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours. The heterogeneous yellow mixture should become a clear, colorless solution.[\[13\]](#)
- Workup: Dilute the reaction mixture with petroleum ether (500 mL) and wash with water (300 mL). Separate the aqueous phase and extract it with petroleum ether (150 mL).[\[13\]](#)
- Purification: Combine the organic layers, wash with saturated sodium chloride solution (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **(tributylstannyl)methanol** as a colorless oil.[\[13\]](#) The product is often used in the next step without further purification.

## Protocol B: Palladium-Catalyzed Hydroxymethylation of a Carbapenem Precursor

This is a representative protocol for the Stille coupling. The specific carbapenem precursor, catalyst, and ligands may need to be optimized for different substrates.

Materials:

- Carbapenem precursor (e.g., 2-iodocarbapenem derivative)
- **(Tributylstannyl)methanol** (from Protocol A)
- Palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , tris(dibenzylideneacetone)dipalladium(0))
- Ligand (e.g., Triphenylarsine,  $\text{AsPh}_3$ )
- Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide, DMF)
- Argon gas supply

Procedure:

- Setup: To a dry Schlenk flask under argon, add the carbapenem precursor (1.0 equiv), the palladium catalyst (e.g., 0.05 equiv  $\text{Pd}_2(\text{dba})_3$ ), and the ligand (e.g., 0.2 equiv  $\text{AsPh}_3$ ).

- Reagent Addition: Add anhydrous, degassed DMF to dissolve the solids.
- Add **(tributylstannyl)methanol** (1.2-1.5 equiv) via syringe.
- Reaction: Heat the reaction mixture to the appropriate temperature (typically 50-80°C) and monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: The crude product is then purified. A common method to remove tin byproducts is to wash the organic solution with an aqueous KF solution, which precipitates tributyltin fluoride. Further purification is typically achieved by column chromatography on silica gel.

## Characterization

The synthesized compounds should be characterized using standard analytical techniques:

- **(Tributylstannyl)methanol:**
  - $^1\text{H}$  NMR (300 MHz,  $\text{CDCl}_3$ ):  $\delta$  4.02 (d, 2H), 1.2–1.7 (m, 13H), 0.8–1.1 (m, 15 H).[\[13\]](#)
  - IR (film)  $\text{cm}^{-1}$ : 3320 (O-H stretch), 2970-2860 (C-H stretch), 1025 (C-O stretch).[\[13\]](#)
- Hydroxymethylated Carbapenem:
  - $^1\text{H}$  NMR: Expect to see a new singlet or doublet corresponding to the  $-\text{CH}_2\text{OH}$  protons, and disappearance of the signal associated with the precursor's leaving group position.
  - Mass Spectrometry (MS): The molecular ion peak should correspond to the expected mass of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
  - UV-Vis Spectroscopy: Carbapenems typically show a characteristic UV absorbance maximum around 300 nm due to the conjugated system.[\[14\]](#)[\[15\]](#)

## Section 3: Safety and Handling of Organotin Reagents

WARNING: Organotin compounds, including **(tributylstannyl)methanol** and its precursors, are highly toxic.<sup>[10][16]</sup> They can be absorbed through the skin and are toxic upon inhalation or ingestion, potentially affecting the central nervous system and immune system.<sup>[16][17]</sup> Strict adherence to safety protocols is mandatory.



Precaution Category	Guideline	Reference(s)
Personal Protective Equipment (PPE)	Always wear a lab coat, chemical splash goggles, and heavy-duty, chemically resistant gloves (e.g., nitrile double-gloved).	<a href="#">[17]</a> <a href="#">[18]</a>
Engineering Controls	All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors.	<a href="#">[17]</a> <a href="#">[19]</a>
Handling	Use syringes and needles for transferring liquid organotin reagents under an inert atmosphere. <a href="#">[17]</a> <a href="#">[19]</a> Avoid contact with water, as some organotin hydrides can release flammable hydrogen gas. <a href="#">[16]</a>	
Spill Cleanup	In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste. <a href="#">[16]</a>	
Waste Disposal	All organotin-contaminated waste (glassware, syringes, absorbent material) must be collected in a dedicated, clearly labeled hazardous waste container. <a href="#">[16]</a> <a href="#">[20]</a> Glassware should be decontaminated by rinsing with an oxidizing solution (e.g., bleach) before standard cleaning. <a href="#">[20]</a>	

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